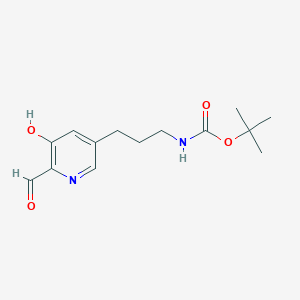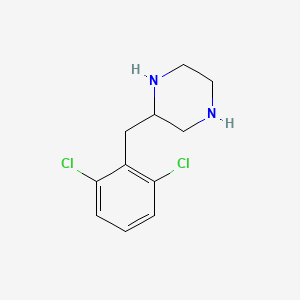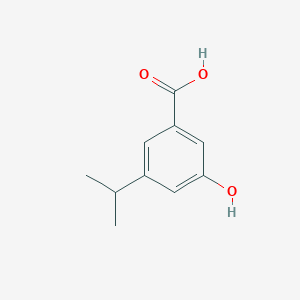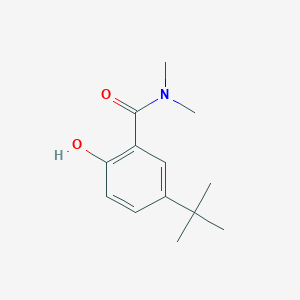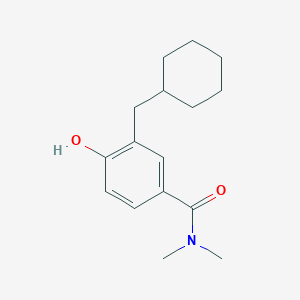
3-(Cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzamide is an organic compound characterized by a benzamide core with a cyclohexylmethyl group attached to the third carbon and a hydroxyl group on the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-hydroxybenzamide with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate. This is followed by the N,N-dimethylation of the resulting intermediate using dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base
Major Products
Oxidation: Formation of 3-(Cyclohexylmethyl)-4-oxo-N,N-dimethylbenzamide.
Reduction: Formation of 3-(Cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzylamine.
Substitution: Formation of 3-(Cyclohexylmethyl)-4-chloro-N,N-dimethylbenzamide.
Aplicaciones Científicas De Investigación
3-(Cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 3-(Cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the benzamide core can interact with enzyme active sites. These interactions can modulate enzyme activity and influence cellular pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzamide: Lacks the cyclohexylmethyl group, resulting in different chemical properties and biological activities.
N,N-Dimethylbenzamide: Lacks both the hydroxyl and cyclohexylmethyl groups, leading to reduced reactivity and different applications.
Cyclohexylmethylbenzamide: Lacks the hydroxyl group, affecting its ability to form hydrogen bonds and interact with biological targets
Uniqueness
3-(Cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both the cyclohexylmethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H23NO2 |
|---|---|
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
3-(cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C16H23NO2/c1-17(2)16(19)13-8-9-15(18)14(11-13)10-12-6-4-3-5-7-12/h8-9,11-12,18H,3-7,10H2,1-2H3 |
Clave InChI |
DYWGCUCRANUUDT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC(=C(C=C1)O)CC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


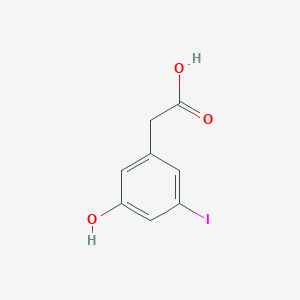
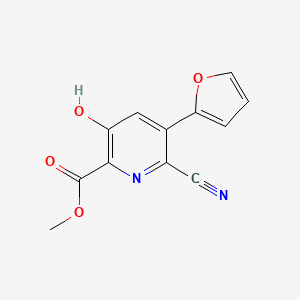
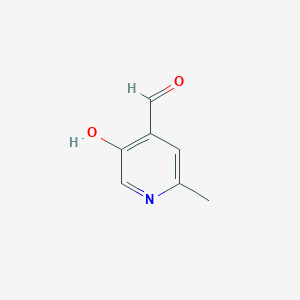

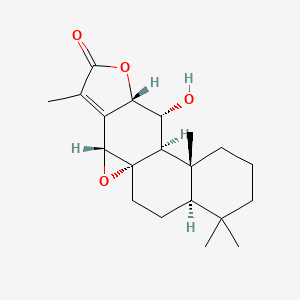

![[6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid](/img/structure/B14852232.png)

![(6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14852244.png)

